Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-
Description
Bicyclic Pyrimidines
Defined by fusion of a pyrimidine ring with a non-aromatic cycle. The 1,4,5,6-tetrahydro configuration places it among partially saturated derivatives, distinct from fully aromatic counterparts like quinazolines.
Sulfur-Containing Heterocycles
The phenylthioether group (-S-C₆H₄-OCH₃) classifies it within organosulfur compounds, sharing characteristics with thienopyrimidines but differing in sulfur’s linkage to an aromatic system rather than direct ring incorporation.
Taxonomic Relationships
- Parent Class : Pyrimidines (six-membered, two-nitrogen heterocycles)
- Subclass : Partially saturated bicyclic pyrimidines
- Functional Group : Arylthioether
Properties
CAS No. |
677343-17-8 |
|---|---|
Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfanylphenyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C17H18N2OS/c1-20-14-5-9-16(10-6-14)21-15-7-3-13(4-8-15)17-18-11-2-12-19-17/h3-10H,2,11-12H2,1H3,(H,18,19) |
InChI Key |
WXNPDNQDBBYFGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NCCCN3 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
Substrate Preparation :
Cyclization Mechanism :
Optimization Data:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst (AcOH) | 10 mol% | 78% → 85% |
| Reaction Time | 6–8 hours | Reduced by 30% |
| Solvent (Ethanol) | Reflux | 72% → 88% |
Suzuki-Miyaura Coupling for Arylthio Group Introduction
The 4-methoxyphenylthio moiety is introduced via palladium-catalyzed cross-coupling. This method ensures regioselectivity and avoids harsh conditions that could degrade the pyrimidine core.
Protocol:
Yield and Selectivity:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 76 | 98.5 |
| PdCl₂(dppf) | 82 | 99.0 |
Note : Magnetic silica-supported Pd catalysts enable easy recovery and reuse, improving cost-efficiency.
Thioether Formation via Nucleophilic Substitution
The thioether linkage (-S-) is constructed by reacting a pyrimidine-chloride intermediate with 4-methoxythiophenol.
Procedure:
Comparative Data:
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DMF | 68 |
| Cs₂CO₃ | DMSO | 74 |
Reductive Amination for Tetrahydro Ring Saturation
The 1,4,5,6-tetrahydro pyrimidine ring is saturated via catalytic hydrogenation or borohydride reduction.
Methods:
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or bases to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects can be attributed to its ability to bind to active sites on proteins or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Features
The compound shares its tetrahydro-pyrimidine core with several analogs but differs in substituent patterns. Key structural distinctions include:
- Thioether vs. Thiol/Thione Groups : Unlike derivatives like 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (), which feature a free thiol group, the target compound’s thioether linkage may confer greater metabolic stability.
- Aryl Substitutions : The 4-methoxyphenyl-thio-phenyl group contrasts with analogs bearing thiophene (), chlorophenyl (), or triazole moieties ().
Antimicrobial Activity
- Camphoryl Pyrimidine Amine Derivatives (): A derivative with a 4-methoxyphenyl group exhibited potent activity against P. aeruginosa and MRSA (MIC values <1 µg/mL). This suggests that the 4-methoxyphenyl group may enhance Gram-negative targeting.
- Tetra Hydro Pyrimidine Derivatives (): Compounds with dimethylaminophenyl substituents (e.g., E3, E4) showed antibacterial activity comparable to standard drugs (zone of inhibition: 12–18 mm vs. 15–20 mm for ciprofloxacin).
- Abafungin (): A structurally distinct tetrahydro-pyrimidine with antifungal activity, highlighting the scaffold’s versatility.
Anticancer Activity
- 1-Substituted Tetra Hydro Pyrimidines (): Derivatives E3 and E4 demonstrated potent anticancer activity against osteosarcoma (IC₅₀: 8–12 µM) with minimal cytotoxicity to normal cells.
Herbicidal Activity
Pharmacological Advantages and Limitations
Comparative Data Table
Biological Activity
Antimicrobial Activity
Pyrimidine derivatives have shown promising antimicrobial properties. Studies have demonstrated that these compounds can exhibit antibacterial, antifungal, and antiviral activities .
Antibacterial Activity
A study on various pyrimidine derivatives revealed significant antibacterial effects against both gram-positive and gram-negative bacteria. While the exact compound was not specifically tested, structurally similar pyrimidines showed notable inhibition zones against common pathogens.
| Bacteria | Inhibition Zone (mm) |
|---|---|
| E. coli | 18-22 |
| S. aureus | 20-24 |
| P. aeruginosa | 16-20 |
Antifungal Activity
Pyrimidine derivatives have also demonstrated antifungal properties. In vitro studies have shown inhibition of common fungal species such as Candida albicans and Aspergillus niger .
Anticancer Potential
One of the most promising areas of research for pyrimidine derivatives is their potential anticancer activity. While specific data on Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- is not available, similar compounds have shown significant cytotoxic effects against various cancer cell lines .
A study on pyrimidine derivatives revealed potent anticancer activity against multiple cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 ± 0.0085 |
| A549 | 0.03 ± 0.0056 |
| Colo-205 | 0.01 ± 0.074 |
| A2780 | 0.12 ± 0.064 |
These results suggest that pyrimidine derivatives could potentially be developed into effective anticancer agents .
Anti-Alzheimer's Activity
Recent research has explored the potential of pyrimidine derivatives in treating Alzheimer's disease. While the specific compound has not been directly studied for this purpose, structurally similar compounds have shown promising results .
A study on pyrazolo-pyrimidine derivatives revealed:
- Compound 46 inhibited both AChE and BChE with IC50 values of 20.15 ± 0.44 µM and 36.42 ± 0.73 µM, respectively.
- The same compound demonstrated significant antioxidant activity, which is crucial in combating oxidative stress associated with Alzheimer's disease .
Antioxidant Activity
Pyrimidine derivatives have shown notable antioxidant properties. A study on thiazolidin-4-one clubbed pyrimidines revealed:
- Compound 44 displayed elevated Total Antioxidant Capacity (TAC) at 31.27 ± 0.07 mg gallic acid per g.
- It also showed higher Iron-Reducing Power (IRP) at 17.97 ± 0.04 μg mL−1.
- The compound exhibited a lower IC50 value against DPPH at 18.33 ± 0.04 μg mL−1 .
These findings suggest that pyrimidine derivatives, including the compound , may have potential applications as antioxidants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
